2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid
CAS No.: 2287272-46-0
Cat. No.: VC4939196
Molecular Formula: C8H12O3
Molecular Weight: 156.181
* For research use only. Not for human or veterinary use.
![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid - 2287272-46-0](/images/structure/VC4939196.png)
Specification
CAS No. | 2287272-46-0 |
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Molecular Formula | C8H12O3 |
Molecular Weight | 156.181 |
IUPAC Name | 2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid |
Standard InChI | InChI=1S/C8H12O3/c1-7-3-8(4-7,5-11-7)2-6(9)10/h2-5H2,1H3,(H,9,10) |
Standard InChI Key | YNNYFDZQOPNHNW-UHFFFAOYSA-N |
SMILES | CC12CC(C1)(CO2)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid, reveals its bicyclo[2.1.1]hexane core, which consists of two fused cyclopropane rings sharing a common bridgehead carbon. The "2-oxa" designation indicates an oxygen atom replaces a carbon in one of the rings, forming an ether linkage. A methyl group is attached to the first bridgehead carbon (), while the acetic acid moiety () is bonded to the fourth carbon () .
Key Structural Attributes:
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Bicyclic framework: Enhances rigidity and influences stereoelectronic properties.
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Ether oxygen: Introduces polarity and hydrogen-bonding capability.
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Carboxylic acid group: Enables salt formation, esterification, and participation in acid-base reactions.
Physicochemical Properties
The compound exists as an oil at room temperature and exhibits the following characteristics :
Property | Value |
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Molecular Formula | |
Molecular Weight | 156.18 g/mol |
Purity | ≥95% |
Storage Temperature | Room temperature (RT) |
Physical Form | Oil |
InChI Key | YNNYFDZQOPNHNW-UHFFFAOYSA-N |
The InChI code provides a detailed representation of its connectivity and stereochemistry .
Synthesis and Chemical Reactivity
Reactivity Profile
The carboxylic acid group () dominates the compound’s reactivity:
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Salt formation: Reacts with bases (e.g., NaOH) to form water-soluble carboxylates.
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Esterification: Forms esters with alcohols under acidic conditions.
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Amidation: Couples with amines using coupling agents like EDC/HOBt.
The bicyclic ether’s strain energy may facilitate ring-opening reactions under acidic or basic conditions, yielding linear derivatives .
Compound Name | Structural Variation | Biological Activity |
---|---|---|
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine | Amine substituent | Under investigation for CNS targets |
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol | Hydroxymethyl group | Inhibitor of sphingosine kinases |
N-[1-[(1S,2R)-2-fluorocyclopropyl]-2-oxopyridin-3-yl] derivative | Fluorinated cyclopropyl group | IRAK4 inhibition (IC₅₀ = 12 nM) |
Supplier | Quantity | Price (USD) |
---|---|---|
Sigma-Aldrich | 1 g | $2,200 |
CymitQuimica | 50 mg | €1,341 |
Research Applications
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Medicinal chemistry: Scaffold for kinase inhibitors and anti-inflammatory agents.
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Chemical biology: Probe for studying enzyme-substrate interactions.
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